molecular formula C19H16N2O4 B14860143 1,3-Dibenzyldihydro-1h-furo[3,4-d]imidazole-2,4,6(3h)-trione CAS No. 117933-30-9

1,3-Dibenzyldihydro-1h-furo[3,4-d]imidazole-2,4,6(3h)-trione

Cat. No.: B14860143
CAS No.: 117933-30-9
M. Wt: 336.3 g/mol
InChI Key: WIVKAHXCBJSNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(cis)-1,3-dibenzyldihydro-1H-furo[3,4-d]imidazole-2,4,6(3H)-trione is a heterocyclic compound that features a unique fusion of furan and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and imidazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cis)-1,3-dibenzyldihydro-1H-furo[3,4-d]imidazole-2,4,6(3H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(cis)-1,3-dibenzyldihydro-1H-furo[3,4-d]imidazole-2,4,6(3H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in ethanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

(cis)-1,3-dibenzyldihydro-1H-furo[3,4-d]imidazole-2,4,6(3H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of (cis)-1,3-dibenzyldihydro-1H-furo[3,4-d]imidazole-2,4,6(3H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction and metabolic processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-dibenzylimidazolidine-2,4,5-trione: Similar in structure but lacks the furan ring.

    1,3-dibenzyl-2,4,5-trioxoimidazolidine: Another related compound with a different arrangement of functional groups.

Uniqueness

The uniqueness of (cis)-1,3-dibenzyldihydro-1H-furo[3,4-d]imidazole-2,4,6(3H)-trione lies in its fused furan-imidazole structure, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1,3-dibenzyl-3a,6a-dihydrofuro[3,4-d]imidazole-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-17-15-16(18(23)25-17)21(12-14-9-5-2-6-10-14)19(24)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVKAHXCBJSNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3C(C(=O)OC3=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922579
Record name 1,3-Dibenzyldihydro-1H-furo[3,4-d]imidazole-2,4,6(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26339-42-4, 117933-30-9
Record name 1H-Furo(3,4-d)imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026339424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibenzyldihydro-1H-furo[3,4-d]imidazole-2,4,6(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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